molecular formula C7H6F2O B1363732 3-(Difluoromethyl)phenol CAS No. 405196-14-7

3-(Difluoromethyl)phenol

Cat. No.: B1363732
CAS No.: 405196-14-7
M. Wt: 144.12 g/mol
InChI Key: YURSDTIXPRXFRX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to the third position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Scientific Research Applications

3-(Difluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic the properties of hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)phenol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    3-Methylphenol: Contains a methyl group (-CH3) instead of a difluoromethyl group.

    3-Chloromethylphenol: Contains a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.

Comparison: 3-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form hydrogen bonds. This makes it a valuable compound in drug design and other applications where these properties are advantageous .

Properties

IUPAC Name

3-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURSDTIXPRXFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377789
Record name 3-DIFLUOROMETHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405196-14-7
Record name 3-DIFLUOROMETHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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